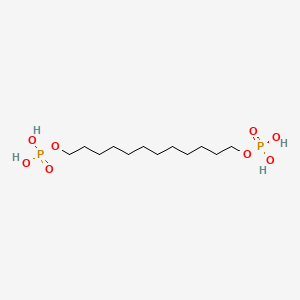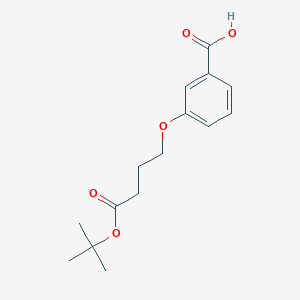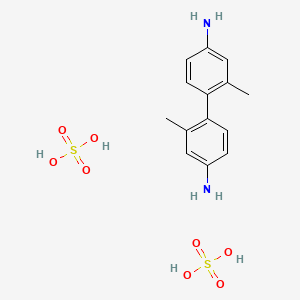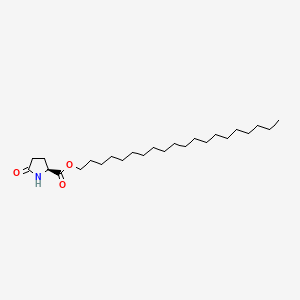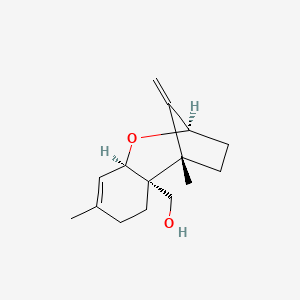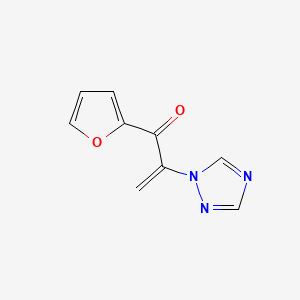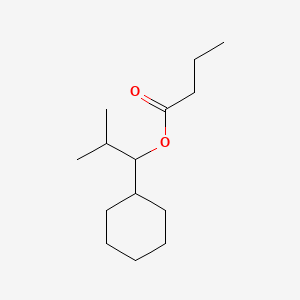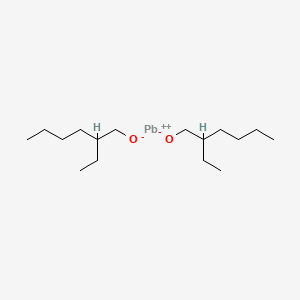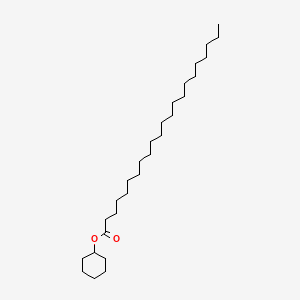
Cyclohexyl docosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl docosanoate is an ester compound formed from the reaction between cyclohexanol and docosanoic acid. It is characterized by its long carbon chain and cyclohexyl group, making it a unique compound with specific physical and chemical properties. This compound is often used in various industrial applications due to its stability and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclohexyl docosanoate can be synthesized through the esterification reaction between cyclohexanol and docosanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions: Cyclohexyl docosanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester back to the alcohol and acid.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Cyclohexanone and docosanoic acid.
Reduction: Cyclohexanol and docosanoic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclohexyl docosanoate has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of lubricants, surfactants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of cyclohexyl docosanoate primarily involves its interactions at the molecular level. As an ester, it can participate in hydrolysis reactions, breaking down into its constituent alcohol and acid. The cyclohexyl group can also interact with various molecular targets, influencing the compound’s overall reactivity and stability.
Comparación Con Compuestos Similares
Cyclohexyl acetate: Similar ester with a shorter carbon chain.
Cyclohexyl palmitate: Another ester with a different fatty acid component.
Cyclohexyl stearate: Similar structure but with stearic acid instead of docosanoic acid.
Uniqueness: Cyclohexyl docosanoate is unique due to its long carbon chain, which imparts specific physical properties such as higher melting and boiling points. This makes it particularly useful in applications requiring thermal stability and long-lasting effects.
Propiedades
Número CAS |
93805-36-8 |
|---|---|
Fórmula molecular |
C28H54O2 |
Peso molecular |
422.7 g/mol |
Nombre IUPAC |
cyclohexyl docosanoate |
InChI |
InChI=1S/C28H54O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-26-28(29)30-27-24-21-20-22-25-27/h27H,2-26H2,1H3 |
Clave InChI |
OZWZNKGRBDNXNC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


